4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the acetyl and dimethyl groups. The pyridine ring is then synthesized and functionalized with the piperidine moiety. The final step involves coupling the pyrrole and pyridine rings under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound’s properties are explored for applications in materials science, such as the development of new polymers or coatings
Mechanism of Action
The mechanism of action of 4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole, pyridine, and piperidine derivatives that share structural features with 4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide. Examples include:
- 4-acetyl-3,5-dimethylpyrrole-2-carboxamide
- N-(6-(1-methylpiperidin-4-yl)oxypyridin-3-yl)pyrrole-2-carboxamide
- 3,5-dimethyl-N-(6-(1-methylpiperidin-4-yl)oxypyridin-3-yl)pyrrole-2-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-12-18(14(3)25)13(2)22-19(12)20(26)23-15-5-6-17(21-11-15)27-16-7-9-24(4)10-8-16/h5-6,11,16,22H,7-10H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJGYZAQZXLEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)NC2=CN=C(C=C2)OC3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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